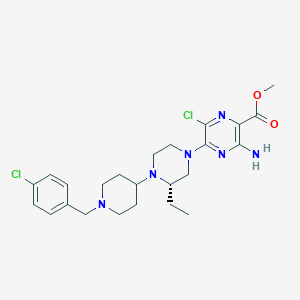

methyl (S)-3-amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)pyrazine-2-carboxylate

Description

Methyl (S)-3-amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)pyrazine-2-carboxylate is a synthetic pyrazine derivative with a complex polycyclic structure. The compound features a pyrazine core substituted with chlorine, a methyl ester group, and a piperazine-piperidine hybrid moiety bearing 4-chlorobenzyl and ethyl groups. Pyrazine derivatives are renowned for their pharmacological versatility, including antibacterial, antifungal, and anti-tuberculosis activities . The 4-chlorobenzyl and ethyl substituents likely enhance lipophilicity, improving membrane permeability and target binding .

Properties

Molecular Formula |

C24H32Cl2N6O2 |

|---|---|

Molecular Weight |

507.5 g/mol |

IUPAC Name |

methyl 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxylate |

InChI |

InChI=1S/C24H32Cl2N6O2/c1-3-18-15-31(23-21(26)28-20(22(27)29-23)24(33)34-2)12-13-32(18)19-8-10-30(11-9-19)14-16-4-6-17(25)7-5-16/h4-7,18-19H,3,8-15H2,1-2H3,(H2,27,29)/t18-/m0/s1 |

InChI Key |

LRTVOVUPYDKBCN-SFHVURJKSA-N |

Isomeric SMILES |

CC[C@H]1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)OC)N |

Canonical SMILES |

CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (S)-3-amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)pyrazine-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine ring, followed by the introduction of the amino and chloro substituents. The piperidine and piperazine rings are then synthesized and attached to the pyrazine core. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form dechlorinated products.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide or alkyl halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce hydroxyl or alkyl-substituted pyrazine derivatives.

Scientific Research Applications

Methyl (S)-3-amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)pyrazine-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (S)-3-amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound with structurally and functionally related analogues:

Table 1: Structural and Functional Comparison of Pyrazine Derivatives

Note: Molecular weight of the target compound is estimated based on structural similarity to CAS 906810-37-5 .

Key Findings:

The ethyl group on piperazine may reduce metabolic degradation, extending half-life .

Anti-Tuberculosis Potential: Pyrazinamide’s efficacy against M. tuberculosis is attributed to its ability to disrupt membrane energetics . The target compound’s hybrid piperazine-piperidine moiety could similarly interfere with bacterial efflux pumps or enzyme systems .

Antibacterial Activity :

- Phenazine dioxides (e.g., from ) exhibit redox-mediated antibacterial effects. While the target compound lacks dioxide groups, its chloro and aromatic substituents may confer bacteriostatic properties via DNA intercalation or protein binding .

Prodrug Potential: The methyl ester group in the target compound and CAS 906810-37-5 may act as a prodrug, hydrolyzing in vivo to a carboxylic acid with enhanced target affinity .

Limitations and Contradictions:

- highlights antibacterial activity in oxygenated pyrazines (e.g., phenazine dioxides), but the target compound lacks such groups, suggesting divergent mechanisms .

- While pyrazinamide is clinically validated, the target compound’s anti-TB activity remains speculative without direct experimental data .

Biological Activity

Methyl (S)-3-amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)pyrazine-2-carboxylate, also known as SCH 546738, is a compound that has garnered attention for its potential biological activities, particularly in relation to the CXCR3 receptor. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptor

SCH 546738 primarily targets the CXCR3 receptor , which is involved in the Th1 inflammatory response. The compound exhibits a high binding affinity for this receptor, with an affinity constant (K_i) of approximately 0.4 nM .

Biochemical Pathways

The activation of the CXCR3 receptor plays a crucial role in mediating immune responses, particularly in the context of various inflammatory diseases. The compound's interaction with CXCR3 can modulate these pathways, potentially leading to therapeutic effects in conditions characterized by excessive inflammation.

Pharmacokinetics

SCH 546738 is noted for its oral bioavailability , making it a candidate for further development in therapeutic applications. Its pharmacokinetic profile suggests it can be effectively absorbed and utilized in vivo, enhancing its potential as a treatment option for diseases associated with CXCR3 signaling.

In Vitro Studies

In preclinical studies, SCH 546738 has demonstrated efficacy across several disease models. Notably, it has shown promise in inhibiting cellular responses linked to CXCR3 activation, which may be beneficial in treating autoimmune conditions and certain cancers.

Antimycobacterial Activity

Research has indicated that pyrazine derivatives similar to SCH 546738 exhibit significant antimycobacterial activity. For instance, compounds derived from pyrazine-2-carboxylic acids have been shown to inhibit Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 1.56 μg/mL . This suggests that modifications to the pyrazine structure can enhance biological activity against resistant strains of bacteria.

Comparative Analysis

A comparative study of various pyrazine derivatives revealed that structural modifications can significantly impact their biological efficacy. For example, certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating that targeted modifications could lead to more potent antimycobacterial agents .

Data Table: Summary of Biological Activities

| Compound Name | Target | Affinity (nM) | MIC (μg/mL) | IC50 (μM) |

|---|---|---|---|---|

| SCH 546738 | CXCR3 | 0.4 | N/A | N/A |

| Pyrazinamide | M. tuberculosis | N/A | 1.56 | N/A |

| Derivative A | M. tuberculosis | N/A | N/A | 1.35 |

| Derivative B | M. tuberculosis | N/A | N/A | 2.18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.